CID 137948643
Description
CID 137948643 is a chemical compound identified in recent studies as part of a broader investigation into natural product derivatives and synthetic analogs. The compound was isolated during the vacuum distillation of CIEO (a plant-derived extract), as shown in the GC-MS total ion chromatogram (, Figure 1(C)). Its mass spectrum (, Figure 1(D)) suggests a molecular ion peak consistent with moderate molecular weight, though exact mass data and functional groups remain unspecified in the provided sources.
Properties
IUPAC Name |
1-tert-butylsulfanyl-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FS/c1-8-7-9(12)5-6-10(8)13-11(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUYYNHXVIRUOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)SC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Similar Compounds
The following comparison focuses on CID 137948643 and compounds with analogous structural motifs or biological relevance, as inferred from the evidence.
Structural Analogues from Oscillatoxin Derivatives ()

Oscillatoxins are marine-derived polyketides with cytotoxic properties. Key derivatives include:
Key Differences :
- This compound lacks the macrocyclic lactone core observed in oscillatoxins, suggesting divergent biosynthesis or synthetic modification.
- Methylation patterns (e.g., 30-methyl-oscillatoxin D) are critical for stability and bioactivity in oscillatoxins but are unconfirmed in this compound .
Substrates and Inhibitors in Steroid Transport ()

this compound may share steroidal or bile acid-like features with substrates/inhibitors of transporters:
| Compound | CID | Role | Structural Highlight |
|---|---|---|---|
| Taurocholic acid | 6675 | Bile acid, substrate | Taurine-conjugated cholic acid |
| DHEAS | 12594 | Sulfated steroid, substrate | 3β-sulfate, Δ5 double bond |
| Betulin | 72326 | Triterpenoid, inhibitor | Lupane skeleton, hydroxyl groups |
| This compound | 137948643 | Undocumented | Fused rings, potential oxygenation |
Functional Contrasts :
- Unlike taurocholic acid (CID 6675) or DHEAS (CID 12594), this compound lacks explicit sulfation or amino acid conjugation, which are critical for transporter recognition .
- Betulin (CID 72326) and its derivatives exhibit triterpenoid scaffolds, whereas this compound’s fused cyclic system implies a distinct biosynthetic origin .
Comparison with Tubocuraine Analogs ()
| Compound | CID | Descriptor Profile | Placental Transfer Class |
|---|---|---|---|
| Tubocuraine | 6000 | High polarity, quaternary N | NC (Non-crossing) |
| This compound | 137948643 | Undocumented | Not studied |
Insights :
- Tubocuraine’s quaternary ammonium group (absent in this compound’s inferred structure) is essential for its pharmacological action and placental barrier exclusion .
Q & A
Q. How to ensure reproducibility in this compound studies?
- Methodological Answer : Adhere to ARRIVE guidelines for preclinical studies. Share raw data, code, and protocols in public repositories (e.g., Zenodo). Use version-controlled lab notebooks (e.g., LabArchives) and pre-register hypotheses on platforms like Open Science Framework. Include detailed "Materials and Methods" sections with vendor catalog numbers and lot codes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
